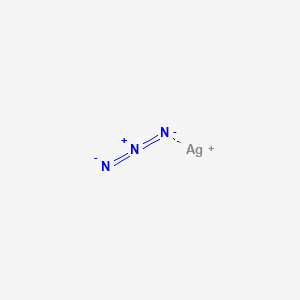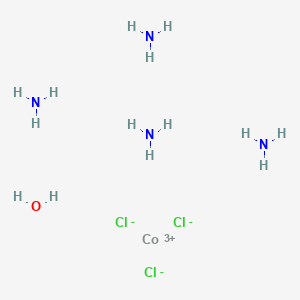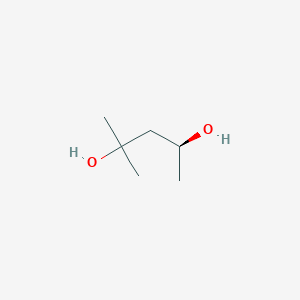
(4S)-2-Methyl-2,4-pentanediol
Übersicht
Beschreibung
“(4S)-2-Methyl-2,4-pentanediol” is an organic compound with the formula (CH3)2C(OH)CH2CH(OH)CH3 . This colourless liquid is a chiral diol . It is produced industrially from diacetone alcohol by hydrogenation .
Synthesis Analysis
“this compound” is produced industrially from diacetone alcohol by hydrogenation . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis
The molecular formula of “this compound” is C6H14O2 . It has a molecular weight of 118.174 Da . The InChI representation of its structure is InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3 .Physical And Chemical Properties Analysis
“this compound” is a colourless liquid with a mild, sweetish odor . It has a density of 0.92 g/mL , a melting point of -40 °C , and a boiling point of 197 °C . It is miscible in water and has a vapor pressure of 0.05 mmHg at 20°C .Wissenschaftliche Forschungsanwendungen
Extractive Distillation Agent : It is used as an extractive distillation agent for the purification of propylene oxide (Claessens & Fan, 2002).
Crystallization of Biological Macromolecules : The compound is popularly used in the crystallization of biological macromolecules, particularly proteins. It binds preferentially to hydrophobic sites on proteins and helps in stabilizing protein structures (Anand, Pal, & Hilgenfeld, 2002).
Hydrogen Bonding Studies : 2-Methyl-2,4-pentanediol has been studied for its hydrogen bonding properties, particularly in solution, through infrared and 1H-NMR spectroscopy (Nakao, Sugeta, & Kyōgoku, 1986).
Dielectric and Kerr-Effect Studies : The compound has been the subject of dielectric and dynamic Kerr-effect studies to understand the characteristics of relaxations observed in it (Crossley & Williams, 1977).
Oxidation Reactions : 2-Methyl-2,4-pentanediol is involved in oxidation reactions, particularly in the presence of Ru(III) or Ru(VI) catalysts, as studied in the context of alcohol oxidation (Mucientes et al., 2004).
Photolysis Reactions : It participates in photolysis reactions, leading to intramolecular C-C bond formation and the production of diastereomerically pure compounds (Sugimura, Nagano, & Tai, 1997).
Interactions with Ribonuclease A : The interactions of 2-Methyl-2,4-pentanediol with ribonuclease A in aqueous solutions have been investigated to understand the solvent-protein interactions (Pittz & Timasheff, 1978).
Chiral Perturbation Factor in Stereocontrol : Its role in stereocontrol mechanisms, particularly in tethered reactions, has been studied to understand the impact of entropy on stereochemical outcomes (Tei et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
“(4S)-2-Methyl-2,4-pentanediol” is used in a variety of applications including coatings, cleansers, cosmetics, solvents, lubricants, and hydraulic fluids . It is also used in skin care, hair care, soap, and eye cosmetic products at concentrations ranging from 0.1% - 25% . It is biodegradable and unlikely to accumulate in the environment . In the laboratory, it is a common precipitant and cryoprotectant in protein crystallography .
Eigenschaften
IUPAC Name |
(4S)-2-methylpentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBMSDMJJWYQN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308225 | |
| Record name | (4S)-2-Methyl-2,4-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99210-91-0, 12220-29-0 | |
| Record name | (4S)-2-Methyl-2,4-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99210-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-2-Methyl-2,4-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Acid Red 299 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)
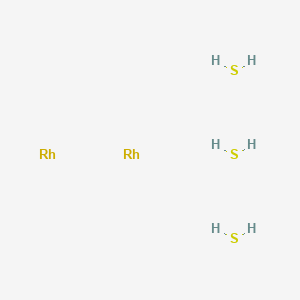


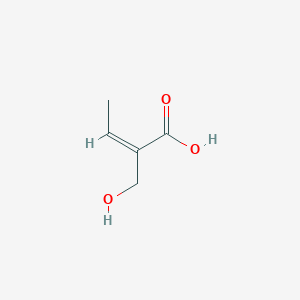




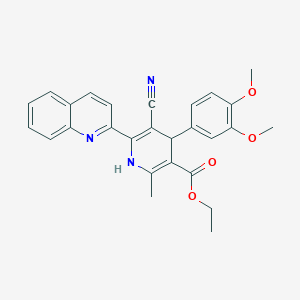

![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)
